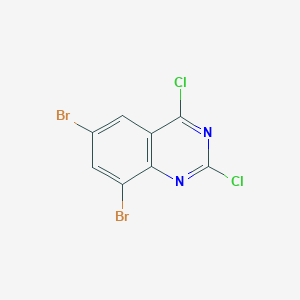

6,8-Dibromo-2,4-dichloroquinazoline

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H2Br2Cl2N2 |

|---|---|

分子量 |

356.83 g/mol |

IUPAC 名称 |

6,8-dibromo-2,4-dichloroquinazoline |

InChI |

InChI=1S/C8H2Br2Cl2N2/c9-3-1-4-6(5(10)2-3)13-8(12)14-7(4)11/h1-2H |

InChI 键 |

WGFGWYKSITZBOO-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)Br |

产品来源 |

United States |

Synthetic Methodologies for 6,8 Dibromo 2,4 Dichloroquinazoline

Synthetic Routes from Precursor Compounds

The primary and most logical synthetic route to 6,8-dibromo-2,4-dichloroquinazoline commences with the appropriately substituted anthranilic acid derivative, namely 2-amino-3,5-dibromobenzoic acid (also known as 3,5-dibromoanthranilic acid). google.comresearchgate.netgoogle.comchemspider.comnist.gov This precursor contains the necessary bromine atoms at the correct positions on the benzene (B151609) ring.

The synthesis generally proceeds through the formation of an intermediate, 6,8-dibromoquinazoline-2,4(1H,3H)-dione. This key step involves the construction of the pyrimidine (B1678525) ring of the quinazoline (B50416) system. A widely applicable method for this transformation is the reaction of the anthranilic acid derivative with a source of urea (B33335) or a related synthon. For instance, a common method for the synthesis of the parent 2,4-quinazolinedione involves the reaction of anthranilic acid with potassium cyanate (B1221674) in an aqueous solution. google.com This reaction is typically performed under basic conditions (pH 9-12) and at elevated temperatures (40-90 °C). google.com The reaction mixture is subsequently acidified to precipitate the dione. This methodology is directly translatable to the synthesis of 6,8-dibromo-2,4-quinazolinedione from 3,5-dibromoanthranilic acid.

Once the 6,8-dibromo-2,4-quinazolinedione is obtained, the final step is a dichlorination reaction to yield the target compound, this compound.

Halogenation Strategies for Dibromination and Dichlorination

The synthesis of this compound inherently involves two distinct halogenation stages: the initial bromination to form the precursor and the final chlorination of the quinazolinedione intermediate.

Dibromination: The precursor, 3,5-dibromoanthranilic acid, can be synthesized through the bromination of anthranilic acid. A general procedure for the synthesis of dibromoanthranilamide involves the use of N-bromosuccinimide (NBS) in a suitable solvent like chloroform. nih.gov This suggests that direct bromination of the anthranilic acid ring system is a viable strategy.

Dichlorination: The conversion of the hydroxyl groups (in the enol form) of 6,8-dibromo-2,4-quinazolinedione to chloro groups is a critical step. This is typically achieved using a strong chlorinating agent. A common and effective method for the chlorination of quinazoline-2,4-diones is the use of phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or triethylamine (B128534), and heated under reflux. Other potential chlorinating agents include phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). google.com The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for each step of the synthesis are outlined below.

Formation of 6,8-dibromo-2,4-quinazolinedione:

| Parameter | Condition | Rationale |

| Reactants | 3,5-dibromoanthranilic acid, potassium cyanate | Readily available starting materials for building the quinazoline core. |

| Solvent | Water | An environmentally benign and effective solvent for this reaction. google.com |

| pH | 9-12 | Basic conditions facilitate the reaction between the amine and cyanate. google.com |

| Temperature | 40-90 °C | Increased temperature accelerates the reaction rate. google.com |

| Reaction Time | 2-8 hours | Sufficient time for the reaction to proceed to completion. google.com |

Chlorination of 6,8-dibromo-2,4-quinazolinedione:

| Parameter | Condition | Rationale |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | A powerful and commonly used reagent for this type of transformation. google.com |

| Solvent | Aliphatic amide (e.g., DMF) or excess POCl₃ | Can act as a solvent and facilitate the reaction. google.com |

| Catalyst/Base | N,N-dimethylaniline or triethylamine | Can be used to scavenge HCl produced during the reaction and drive the equilibrium forward. |

| Temperature | Reflux | High temperature is generally required for the chlorination to proceed efficiently. |

| Work-up | Pouring the reaction mixture onto crushed ice | Decomposes excess chlorinating agent and precipitates the product. |

Careful control of these parameters, along with purification of intermediates, is essential for obtaining high yields and purity of the final product.

Alternative Synthetic Approaches and Green Chemistry Considerations

While the primary synthetic route is well-established, alternative approaches and considerations for green chemistry are emerging in the broader field of quinazoline synthesis.

One alternative approach involves a one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.org This metal-free catalytic method could potentially be adapted for the synthesis of the 6,8-dibromo analogue.

In terms of green chemistry, the use of water as a solvent in the formation of the quinazolinedione ring is a positive step. google.com Further research into greener alternatives for the chlorination step, which typically uses harsh reagents like phosphorus oxychloride, would be beneficial. Microwave-assisted synthesis has been reported for the efficient preparation of dihydroquinazolines and represents a potential avenue for accelerating reactions and reducing energy consumption in the synthesis of related compounds. chemspider.com The development of solid-supported reagents or catalytic systems for the chlorination step could also contribute to a more environmentally friendly process by simplifying purification and reducing waste.

Reactivity and Mechanistic Investigations of 6,8 Dibromo 2,4 Dichloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic and heteroaromatic systems. In the case of 2,4-dichloroquinazolines, the two chlorine atoms at the C-2 and C-4 positions of the pyrimidine (B1678525) ring serve as leaving groups, susceptible to displacement by various nucleophiles.

Regioselectivity at C-2 and C-4 Positions of the Pyrimidine Ring

A critical aspect of SNAr reactions on 2,4-dichloroquinazoline (B46505) and its derivatives is the regioselectivity of the substitution. Numerous studies have consistently demonstrated that nucleophilic attack preferentially occurs at the C-4 position over the C-2 position. mdpi.comresearchgate.net This regioselectivity is a well-documented phenomenon for a variety of nucleophiles, including amines. mdpi.com

The underlying reason for this pronounced regioselectivity can be explained by examining the electronic properties of the quinazoline (B50416) ring. Theoretical studies, such as those employing Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C-4 position of the 2,4-dichloroquinazoline scaffold possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net This indicates that the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack. mdpi.comresearchgate.net Consequently, the activation energy for the nucleophilic attack at the C-4 position is lower than that at the C-2 position, favoring the formation of the 4-substituted product. mdpi.comresearchgate.net

This inherent reactivity difference allows for the selective synthesis of 2-chloro-4-substituted quinazolines. Further reaction at the C-2 position typically requires more forcing conditions, such as higher temperatures or the use of stronger nucleophiles, enabling the stepwise synthesis of 2,4-disubstituted quinazolines. nih.gov

Influence of Nucleophile Structure and Reaction Parameters

The outcome of SNAr reactions on 6,8-dibromo-2,4-dichloroquinazoline is influenced by the nature of the nucleophile and the reaction conditions. A wide range of nucleophiles, including primary and secondary aliphatic amines, anilines, and benzylamines, have been successfully employed in these reactions. mdpi.com The nucleophilicity of the attacking species plays a significant role; more nucleophilic amines will generally react more readily.

Reaction parameters such as solvent, temperature, and reaction time are also crucial. While many reactions proceed efficiently at room temperature, in some cases, elevated temperatures may be necessary to drive the reaction to completion, particularly for less reactive nucleophiles or for achieving disubstitution at both C-2 and C-4 positions. mdpi.comnih.gov The choice of solvent can also impact the reaction rate and selectivity.

Kinetic and Thermodynamic Aspects of SNAr Pathways

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate. nih.gov However, recent studies have suggested that some SNAr reactions may occur via a concerted mechanism. nih.gov In the context of 2,4-dichloroquinazolines, kinetic studies and computational analyses support the classical two-step mechanism where the initial attack of the nucleophile is the rate-determining step. researchgate.netconicet.gov.ar

The formation of the more stable Meisenheimer complex resulting from attack at the C-4 position is the thermodynamic driving force for the observed regioselectivity. The electron-withdrawing nature of the nitrogen atom at position 1 and the fused benzene (B151609) ring contribute to the stabilization of the negative charge in the intermediate formed during the attack at C-4.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate like this compound, these reactions offer powerful strategies for the selective functionalization of the C-6 and C-8 positions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide or triflate, is one of the most versatile and widely used cross-coupling methods. yonedalabs.comlibretexts.org Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it highly attractive for the derivatization of heterocyclic systems. nih.gov

A key challenge in the cross-coupling reactions of polyhalogenated substrates is achieving site selectivity. In the case of this compound, the differential reactivity of the bromine atoms at the C-6 and C-8 positions can be exploited to achieve selective functionalization. The electronic and steric environment of each bromine atom influences its susceptibility to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. libretexts.org

Sequential and One-Pot Strategies for Poly-Substitution

The differential reactivity of the halogen atoms in this compound is the cornerstone of sequential and one-pot poly-substitution strategies. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. nih.gov For chloro-bromo-substituted quinazolines, a more nuanced reactivity order has been observed, which is crucial for devising selective functionalization pathways.

In a related compound, 6-bromo-2,4-dichloroquinazoline (B10380), it has been established that the C4-chloro position is the most susceptible to nucleophilic substitution and cross-coupling reactions. This is followed by the C6-bromo position, with the C2-chloro position being the least reactive. Current time information in Pasuruan, ID. This preferential reactivity can be attributed to the electronic effects within the quinazoline ring system, where the C4 position is highly activated. This established order of reactivity provides a predictive framework for the sequential functionalization of this compound.

A plausible sequential substitution strategy would, therefore, commence with the selective reaction at the C4-chloro position, followed by targeting the C6-bromo and C8-bromo positions, and culminating in the functionalization of the more inert C2-chloro position. One-pot strategies can also be envisioned, where careful modulation of reaction conditions—such as temperature, catalyst, and ligand—could allow for the consecutive reaction of multiple halogen sites without the need for isolation of intermediates. For instance, a carefully controlled Sonogashira coupling could be followed by a Suzuki or Stille coupling in the same reaction vessel to introduce different substituents in a programmed manner.

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the alkynylation of the this compound core. libretexts.org This reaction is instrumental in the synthesis of extended π-conjugated systems with potential applications in materials science and medicinal chemistry.

Selective Alkynylation at Halogenated Positions

Drawing parallels from the reactivity of 6-bromo-2,4-dichloroquinazoline, the C4-chloro position of this compound is the most likely site for initial selective Sonogashira coupling. Current time information in Pasuruan, ID. Research on other polyhalogenated pyridines and quinazolines has demonstrated that the most electrophilic position or the position with the most labile halogen (typically iodine, then bromine) undergoes preferential alkynylation. researchgate.netnih.gov

In the case of 3,5-dibromo-2,6-dichloropyridine, selective monoalkynylation can be achieved, followed by di-, tri-, and even tetra-alkynylation under modified conditions. nih.gov This suggests that by carefully controlling the stoichiometry of the alkyne and the reaction conditions, selective mono-, di-, tri-, and tetra-alkynylation of this compound could be achievable. A likely sequence would be the initial alkynylation at C4, followed by C6 and/or C8, and finally at the C2 position.

The table below illustrates typical conditions for Sonogashira coupling of related halogenated heterocycles, which could be adapted for this compound.

| Substrate | Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4-dichloroquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine (B128534) | RT | 85 | researchgate.net |

| 6-bromo-2,4-dichloroquinazoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine/DMF | 60 | - | Current time information in Pasuruan, ID. |

| 3,5-dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine/THF | 60 | 85 (mono) | nih.gov |

Catalyst Systems and Ligand Effects

The success of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. numberanalytics.com Standard catalyst systems typically involve a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, most commonly CuI. libretexts.org

The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), have been widely used. numberanalytics.com However, for more challenging substrates or to achieve higher turnover numbers, more sophisticated ligands may be required. N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphines, often providing enhanced stability and catalytic activity. numberanalytics.com The choice of base, typically an amine like triethylamine which also serves as the solvent, is also crucial for the reaction's success. libretexts.org

For polyhalogenated substrates like this compound, the catalyst system must be carefully selected to control selectivity. A less reactive catalyst system might favor mono-alkynylation at the most reactive C4 position, while a more active catalyst or harsher conditions could lead to multiple substitutions.

Stille Cross-Coupling and Other Organometallic Reactions

The Stille cross-coupling reaction, which pairs an organotin compound with an organic halide, offers another avenue for the functionalization of this compound. wikipedia.org A key advantage of the Stille reaction is the stability of the organotin reagents to a wide range of functional groups. organic-chemistry.org

Similar to the Sonogashira coupling, the regioselectivity of the Stille reaction on this compound would be dictated by the differential reactivity of the halogen atoms. One could anticipate a sequential Stille coupling, first at the C4-position, followed by the bromo-substituted positions, and finally the C2-position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and can be performed under relatively mild conditions. libretexts.org

Other organometallic reactions, such as the Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) couplings, are also highly valuable for the derivatization of this scaffold. The Suzuki-Miyaura reaction, in particular, is widely used due to the commercial availability and low toxicity of many boronic acids. mdpi.com A sequential Suzuki coupling has been successfully applied to 2,4,7-trichloroquinazoline, demonstrating the feasibility of such strategies for polyhalogenated quinazolines. researchgate.net

The following table provides representative conditions for Stille and Suzuki couplings of related halo-heterocycles.

| Reaction | Substrate | Organometallic Reagent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Stille | 3,5-dibromo-2-pyrone | (E)-1-Hexenyltributyltin | Pd(PPh₃)₄ | Toluene | 100 | 88 (at C3) | nih.gov |

| Suzuki | 2,4,7-trichloroquinazoline | Phenylboronic acid | Pd(OAc)₂, PPh₃ | Dioxane/H₂O | 100 | 85 (at C4) | researchgate.net |

| Suzuki | 6-bromo-4-chloro-quinazoline derivative | Arylboronic acid | Pd(dppf)Cl₂ | Toluene/H₂O | 115 | >90 | mdpi.com |

Chemoselective Functionalization Through Differential Reactivity of Halogens

The inherent differences in the carbon-halogen bond strengths (C-Cl > C-Br > C-I) and the electronic environment of each position on the quinazoline ring are the basis for the chemoselective functionalization of this compound. The established reactivity order for 6-bromo-2,4-dichloroquinazoline (C4-Cl > C6-Br > C2-Cl) serves as a valuable guide. Current time information in Pasuruan, ID. This allows for a programmed approach to introduce different substituents at specific positions.

For example, a mild Sonogashira or Suzuki coupling could be employed to selectively functionalize the C4 position. Subsequently, by altering the reaction conditions (e.g., increasing the temperature, changing the catalyst or ligand), the C6 and C8 bromo positions could be targeted. The C2 chloro position, being the most robust, would require more forcing conditions for substitution. This stepwise approach allows for the synthesis of a diverse library of polysubstituted quinazolines with precise control over the substitution pattern, which is of significant interest in drug discovery and materials science. nih.gov

Reaction Kinetics and Microwave-Assisted Transformations

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. organic-chemistry.org The application of microwave irradiation to the functionalization of this compound could offer significant advantages. Microwave heating can enhance the rate of cross-coupling reactions, potentially allowing for transformations that are sluggish under conventional heating. organic-chemistry.orgrsc.orgmdpi.com For example, the functionalization of the less reactive C2-chloro position might be facilitated by microwave heating.

A comparative study of a Sonogashira coupling under conventional and microwave heating for a related substrate showed a dramatic rate enhancement with microwaves, with a reaction time of 10 minutes under microwave irradiation yielding 93% product, compared to only 37% yield with an oil bath at the same temperature and time. mdpi.com This highlights the potential of microwave technology to significantly improve the efficiency of synthesizing derivatives of this compound.

| Reaction | Substrate | Reagents | Heating Method | Time | Yield (%) | Reference |

| Sonogashira | 4-bromoanisole, phenylacetylene | [PdCl₂(PPh₃)₂] in [C₈mim][NTf₂] | Microwave (50°C) | 10 min | 93 | mdpi.com |

| Sonogashira | 4-bromoanisole, phenylacetylene | [PdCl₂(PPh₃)₂] in [C₈mim][NTf₂] | Oil Bath (50°C) | 10 min | 37 | mdpi.com |

| Suzuki | 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine, p-tolylboronic acid | Pd(OAc)₂, Xantphos | Microwave (120°C) | 30 min | 84 | researchgate.net |

Computational Studies on Reaction Mechanisms

While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, significant insights can be drawn from theoretical investigations into the reactivity of the parent 2,4-dichloroquinazoline scaffold. These studies, employing methods like Density Functional Theory (DFT), provide a foundational understanding of the electronic properties and reaction mechanisms that are directly applicable to its dibrominated and dichlorinated derivative.

Computational analyses have been instrumental in elucidating the regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloroquinazolines. mdpi.comnih.gov DFT calculations have consistently shown that the carbon atom at the 4-position of the quinazoline ring is significantly more electrophilic and thus more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.comnih.gov

This enhanced reactivity at the C4 position is attributed to electronic factors within the quinazoline ring system. mdpi.com Frontier Molecular Orbital (FMO) theory, a key component of these computational studies, reveals that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon. mdpi.com A larger LUMO coefficient indicates a greater propensity for that site to accept electrons from an incoming nucleophile, making it the preferred site of attack. mdpi.com

Furthermore, computational models have been used to calculate the activation energies for nucleophilic attack at both the C2 and C4 positions. mdpi.com These calculations consistently predict a lower activation energy barrier for the substitution at the C4 position, providing a quantitative basis for the observed regioselectivity. mdpi.com This theoretical finding aligns with a wealth of experimental evidence where the synthesis of 2-chloro-4-aminoquinazolines from 2,4-dichloroquinazolines proceeds with high regioselectivity. mdpi.comnih.gov

Spectroscopic and Structural Characterization Techniques Applied to 6,8 Dibromo 2,4 Dichloroquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For derivatives of 6,8-dibromo-2,4-dichloroquinazoline, both ¹H and ¹³C NMR provide critical information for structural confirmation.

In the ¹H NMR spectra of 6,8-dibromo-quinazoline derivatives, the aromatic protons on the benzene (B151609) ring typically appear as distinct signals. The substitution pattern dictates the multiplicity and chemical shifts of these protons. For a 6,8-dibromo substituted ring, two aromatic protons remain at positions 5 and 7. These protons would be expected to appear as doublets due to coupling with each other.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms attached to bromine and chlorine atoms experience significant downfield shifts. The chemical shifts of the quinazoline (B50416) ring carbons are also influenced by the nature and position of substituents.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Quinazolinone Derivative Note: This table presents data for a related compound, as specific data for this compound is not readily available in the cited literature.

| Technique | Observed Shifts and Couplings |

|---|---|

| ¹H NMR | Aromatic protons appear in the range of δ 7.0-9.0 ppm. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectra reveal characteristic absorption bands that confirm the presence of key structural features.

The C-Cl stretching vibrations are typically observed in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The C-Br stretching vibrations appear at lower frequencies, usually in the 500-600 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the quinazoline ring system give rise to a series of bands in the 1400-1650 cm⁻¹ region. For quinazolinone derivatives, a strong carbonyl (C=O) stretching band is a prominent feature, typically appearing around 1650-1700 cm⁻¹. semanticscholar.org

Table 2: Typical IR Absorption Frequencies for Quinazoline Derivatives This table provides generalized data based on known quinazoline compounds.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C=N (quinazoline ring) | 1620 - 1580 |

| C=C (aromatic ring) | 1600 - 1450 |

| C-Cl | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, the isotopic patterns of bromine and chlorine provide a definitive signature.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. Therefore, a molecule containing two bromine atoms and two chlorine atoms will exhibit a characteristic isotopic cluster in its mass spectrum, which allows for unambiguous confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the molecular formula.

Fragmentation patterns observed in the mass spectrum can also offer structural information. The cleavage of the C-Cl and C-Br bonds is a common fragmentation pathway for such compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the searched literature, studies on related dibromo-substituted quinazoline derivatives have been reported. sigmaaldrich.com These studies show how the bulky bromine atoms influence the packing of the molecules in the solid state. Intermolecular interactions, such as halogen bonding and π-π stacking, are often observed and play a crucial role in the supramolecular architecture. For example, in the crystal structure of 4-[6,8-Dibromo-2-(2-chloro-5-nitro-phenyl)-1,2,3,4-tetrahydro-quinazolin-3-yl]cyclo-hexanol, intermolecular N-H⋯O and O-H⋯O hydrogen bonds link the molecules into chains. sigmaaldrich.com

Advanced Spectroscopic Methods in Quinazoline Chemistry

Beyond the fundamental techniques, advanced spectroscopic methods are increasingly being applied to study the properties of quinazoline derivatives. nih.gov

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, which is particularly useful for unambiguously assigning signals in complex molecules.

UV-Vis absorption and fluorescence spectroscopy are employed to study the photophysical properties of quinazoline derivatives. nih.gov The introduction of substituents can significantly alter the absorption and emission wavelengths, making these compounds interesting for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

Computational methods , such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data. mdpi.com DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis), aiding in the interpretation of experimental spectra and providing deeper insights into the electronic structure of the molecules.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of quinazoline (B50416) derivatives. DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6–31++G (d, p), provide valuable insights into the molecular geometry, charge distribution, and vibrational properties of these compounds. researchgate.net

For substituted quinazolines, DFT calculations can elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. The calculated charge distribution potential helps in understanding the reactivity and interaction of the molecule with other chemical species. researchgate.net For instance, in 6,8-dibromo-4(3H)quinazolinone derivatives, DFT has been used to illustrate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and vibrational properties. researchgate.net

The optimized geometries obtained from DFT calculations generally show good agreement with experimental data from techniques like X-ray crystallography. These computational models can accurately predict bond lengths and angles within the quinazoline scaffold. beilstein-journals.orgresearchgate.net For example, studies on similar heterocyclic systems have shown that calculated bond parameters are in good accordance with their normal experimental values. ajchem-a.com

Analysis of Carbon-Halogen Bond Dissociation Energies and Reactivity Prediction

The reactivity of halogenated quinazolines in cross-coupling reactions is significantly influenced by the carbon-halogen bond dissociation energies (BDEs). nih.gov Generally, the ease of displacing a halogen atom follows the trend I > Br > Cl. nih.gov However, the position of the halogen on the quinazoline ring also plays a crucial role.

In the case of 6,8-dibromo-2,4-dichloroquinazoline, there are two types of carbon-halogen bonds: C-Br at positions 6 and 8, and C-Cl at positions 2 and 4. The C-Cl bond at the 4-position is particularly activated due to the α-nitrogen effect, making it more susceptible to nucleophilic substitution than other positions. nih.govnih.gov This increased reactivity of the C(4)-Cl bond has been observed in various metal-catalyzed cross-coupling reactions, where it reacts preferentially over the C-Br bonds, which are typically weaker. researchgate.netnih.gov

Theoretical calculations, such as those using the B3LYP method, have been employed to compute the BDEs of various halo-heterocycles. nih.gov These calculations have shown that while C-Cl bonds are generally stronger than C-Br bonds, the electronic effects within the quinazoline ring can override this trend, leading to the observed regioselectivity in reactions. nih.gov For example, in a Sonogashira coupling of 6-bromo-2,4-dichloroquinazoline (B10380), the reaction occurs at the 4-position despite the C-Cl bond having a higher BDE than the C-Br bond at the 6-position. This suggests that the reaction is controlled by Frontier Molecular Orbital (FMO) interactions. nih.gov

Table 1: General Trend of Carbon-Halogen Bond Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | 213 |

Note: These are average bond energies and can vary depending on the specific molecular environment. quora.comucsb.edu

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic properties and reactivity of molecules like this compound. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions. rsc.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap generally implies higher reactivity. ajchem-a.com

For substituted quinazolines, the distribution of HOMO and LUMO orbitals can be visualized using computational methods. beilstein-journals.org In many quinazoline derivatives, the HOMO and LUMO are often located on the aromatic ring system. researchgate.net The introduction of substituents, such as halogens, can significantly influence the energies and distributions of these frontier orbitals. rsc.org For instance, electron-withdrawing groups can lower the energy of the LUMO, making the molecule a better electron acceptor.

Analysis of the frontier molecular orbitals can help explain the regioselectivity of reactions. For example, the preference for nucleophilic attack at the C-4 position of 2,4-dichloroquinazolines can be rationalized by examining the LUMO, which often has a large coefficient on the C-4 carbon atom, indicating that this is the most electrophilic site. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While the quinazoline ring system is largely planar, conformational flexibility can arise from substituents attached to the ring. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies. abap.co.inbenthamdirect.comnih.gov

MD simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions with biological targets. frontiersin.org These simulations can assess the stability of a ligand-receptor complex by calculating parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net A stable complex is often indicated by low and stable RMSD values throughout the simulation. abap.co.in

For quinazoline derivatives, MD simulations have been used to study their binding interactions with various proteins. abap.co.inbenthamdirect.com These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. benthamdirect.com The results from MD simulations can provide a theoretical basis for the design of new, more potent inhibitors. nih.gov

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed modeling of reaction pathways and the characterization of transition state structures. This is particularly useful for understanding the mechanisms of reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. scilit.comfrontiersin.orgfrontiersin.org

By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. The transition state, which is the highest energy point along this pathway, is of particular interest as its structure and energy determine the reaction rate. nih.gov

For SN2 reactions, which are common for halogenated quinazolines, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group. youtube.com Theoretical calculations can model the geometry of this five-coordinate transition state. nih.govyoutube.com

In the context of cross-coupling reactions, computational modeling can help to elucidate the complex catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.gov These models can explain the observed regioselectivity and provide insights into how to optimize reaction conditions. nih.govnih.gov For example, understanding the transition states in palladium-catalyzed reactions can help in designing more efficient catalysts and predicting the outcome of reactions with different substrates. nih.gov

Derivatization Strategies and Synthesis of Novel Quinazoline Scaffolds from 6,8 Dibromo 2,4 Dichloroquinazoline

Introduction of Diverse Substituents at C-2, C-4, C-6, and C-8 Positions

The reactivity of the chlorine atoms at the C-2 and C-4 positions of the quinazoline (B50416) ring allows for the stepwise introduction of various nucleophiles. The chlorine at the C-4 position is generally more reactive than the one at the C-2 position, enabling selective monosubstitution. nih.gov This differential reactivity is exploited to introduce a wide range of substituents, including amines, hydrazines, and other heteroaryl groups.

For instance, the reaction of 2,4-dichloroquinazolines with anhydrous hydrazine (B178648) at low temperatures results in the preferential substitution of the C-4 chloro group to yield 4-hydrazinoquinazolines. nih.gov These intermediates can be further reacted with various aldehydes to form hydrazones. nih.gov

The bromine atoms at the C-6 and C-8 positions are less reactive towards nucleophilic substitution but can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups at these positions. For example, 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines have been subjected to Suzuki-Miyaura cross-coupling with arylboronic acids to yield 2,6,8-triaryl-4-(phenylethynyl)quinazolines. researchgate.net

Synthesis of Symmetrical and Unsymmetrical Poly-substituted Quinazolines

The sequential and controlled introduction of different substituents at the C-2, C-4, C-6, and C-8 positions of 6,8-Dibromo-2,4-dichloroquinazoline allows for the synthesis of a vast library of both symmetrical and unsymmetrical poly-substituted quinazolines.

Unsymmetrical derivatives can be synthesized by first reacting the more reactive C-4 position with one nucleophile, followed by the reaction of the C-2 position with a different nucleophile. Symmetrical derivatives can be prepared by reacting the starting material with two equivalents of the same nucleophile under conditions that promote disubstitution.

Construction of Fused Ring Systems and Annulated Quinazoline Derivatives

The functional groups introduced onto the this compound core can be utilized to construct fused heterocyclic ring systems. For example, 4-hydrazinoquinazoline (B1199610) derivatives can undergo intramolecular cyclization or react with suitable reagents to form triazoloquinazolines. nih.govresearchgate.net The reaction of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline with hydrazine hydrate (B1144303) and subsequent condensation with aromatic aldehydes has been shown to furnish a series of fused 5-substituted- researchgate.netnih.govnih.govtriazoloquinazoline derivatives. researchgate.net Furthermore, its reaction with acetyl hydrazide can yield the 7,9-dibromo-3-methyl- researchgate.netnih.govnih.govtriazolo[4,3-c]quinazolin-5-yl-2-propenoic acid system. researchgate.net

Formation of Quinazolinone Derivatives from the Compound

Quinazolinone derivatives are a significant class of compounds with diverse biological activities. nih.govresearchgate.netrroij.com this compound can serve as a precursor for the synthesis of various quinazolinone derivatives. Hydrolysis of the chloro groups, particularly at the C-4 position, can lead to the formation of a 4(3H)-quinazolinone core.

For example, the synthesis of 6,8-dibromo-2-phenyl-4(3H)-quinazolinone derivatives often starts from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one. ptfarm.plnih.gov While not a direct conversion from the dichloroquinazoline, this highlights the importance of the 6,8-dibromo-quinazolinone scaffold. The conversion of the dichloroquinazoline to the corresponding quinazolinone can be achieved through controlled hydrolysis or by reaction with specific reagents that introduce an oxygen functionality at the C-4 position. For instance, oxidation of quinazoline in an acidic medium can yield 3,4-dihydro-4-oxoquinazoline. scispace.com

The following table summarizes some of the derivatization strategies for this compound:

| Position(s) | Reaction Type | Reagent/Conditions | Product Type | Reference(s) |

| C-4 | Nucleophilic Substitution | Anhydrous hydrazine, 0°C | 4-Hydrazinoquinazolines | nih.gov |

| C-4 | Nucleophilic Substitution | Various amines | 4-Substituted-aminoquinazolines | researchgate.net |

| C-6, C-8 | Suzuki-Miyaura Cross-Coupling | Arylboronic acids, Pd catalyst | 6,8-Diarylquinazolines | researchgate.net |

| C-4 | Cyclization of derivative | Hydrazine hydrate, aromatic aldehydes | Fused triazoloquinazolines | researchgate.net |

| C-4 | Hydrolysis/Oxidation | Acidic medium | 4(3H)-Quinazolinones | scispace.com |

Potential Applications and Future Research Directions of 6,8 Dibromo 2,4 Dichloroquinazoline and Its Derivatives

Exploration as a Scaffold in Medicinal Chemistry Research

The quinazoline (B50416) core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific substitution pattern of 6,8-Dibromo-2,4-dichloroquinazoline, with its multiple reactive sites, makes it a particularly attractive starting point for the development of new drugs. The differential reactivity of the chloro and bromo substituents allows for selective and sequential chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.

Rational Design and Synthesis of Ligands for Specific Biological Targets

The 2,4-dichloroquinazoline (B46505) framework is a known precursor for a variety of biologically active molecules, including those with applications in treating hypertension. google.com The presence of two chlorine atoms allows for regioselective nucleophilic aromatic substitution (SNAr) reactions. DFT calculations have shown that the carbon at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack, a finding that is supported by experimental observations. mdpi.com This inherent regioselectivity is a powerful tool for the rational design of ligands that can bind to specific biological targets with high affinity and selectivity.

For instance, the 4-aminoquinazoline scaffold is a key feature in drugs with a wide range of therapeutic effects, including vasodilation, antipsychotic, anti-Alzheimer's, anti-inflammatory, antitumor, antiviral, antibiotic, and antiparasitic properties. mdpi.com Starting with this compound, medicinal chemists can introduce a variety of amine nucleophiles at the 4-position to generate libraries of 2-chloro-4-amino-6,8-dibromoquinazolines. These compounds can then be further modified at the remaining chloro and bromo positions to fine-tune their biological activity.

While much of the existing research has focused on the related 6,8-dibromo-4(3H)quinazolinone derivatives for developing anticancer, antibacterial, and antifungal agents, the dichloro-scaffold offers a distinct advantage in synthetic versatility. researchgate.netnih.gov The controlled, stepwise substitution of the halogen atoms can lead to the generation of novel chemical entities with potentially unique pharmacological profiles.

Pharmacophore Development and Lead Compound Generation

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The development of pharmacophore models is a crucial step in modern drug discovery, guiding the design of new lead compounds.

While specific pharmacophore models based on this compound have not yet been extensively reported, the broader class of quinazoline derivatives has been the subject of such studies. For example, novel quinazoline derivatives have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov The insights gained from these studies can be applied to the this compound scaffold. The bromine atoms at positions 6 and 8 can be strategically utilized to introduce functionalities that can act as hydrogen bond donors or acceptors, or to create specific hydrophobic or aromatic interactions, which are key elements of a pharmacophore.

The generation of a library of compounds derived from this compound would provide the necessary data to construct a robust pharmacophore model. This model could then be used in virtual screening campaigns to identify new lead compounds with desired biological activities from large chemical databases.

Modulation of Biological Responses through Structural Variations

The ability to systematically modify the structure of a molecule and observe the resulting changes in biological activity is the cornerstone of structure-activity relationship (SAR) studies. The this compound scaffold is ideally suited for such investigations.

The differential reactivity of the C-Cl and C-Br bonds allows for a wide range of structural modifications. For example, the chlorine atoms can be displaced by various nucleophiles, while the bromine atoms are amenable to metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the introduction of a vast array of substituents, including alkyl, aryl, and heteroaryl groups, at specific positions on the quinazoline ring.

By systematically varying these substituents, researchers can probe the structural requirements for a particular biological activity. For instance, studies on 6-bromo quinazoline derivatives have shown that different substitutions at the 2-position can significantly affect their cytotoxic activity against cancer cell lines. nih.gov Similar systematic studies starting from this compound could lead to the discovery of compounds with enhanced potency and selectivity for a variety of biological targets.

Investigation in Materials Science

The unique electronic and photophysical properties of the quinazoline ring system also make it a promising candidate for applications in materials science. The extended π-system of the quinazoline core, coupled with the potential for further π-conjugation through substitution, suggests that its derivatives could find use in the development of novel organic electronic and optoelectronic materials.

Development of Organic Electronic and Optoelectronic Materials

Organic electronic materials are at the forefront of research into next-generation technologies such as flexible displays, solar cells, and sensors. The performance of these materials is intimately linked to their molecular structure and the efficiency of charge transport. The quinazoline scaffold, with its planar structure and potential for strong intermolecular π-π stacking, possesses the fundamental characteristics required for efficient charge transport.

The this compound scaffold provides a versatile platform for the synthesis of new organic electronic materials. The bromine atoms can serve as handles for the introduction of extended aromatic systems via cross-coupling reactions, leading to the formation of larger, more conjugated molecules. These extended π-systems are essential for achieving high charge carrier mobilities. Furthermore, the chlorine atoms can be replaced with various functional groups to tune the electronic properties of the material, such as its energy levels and solubility. While the direct application of this compound derivatives in optoelectronic devices is an area that remains to be fully explored, the potential is significant.

Studies on Photophysical Properties and Fluorescence

The investigation of the photophysical properties of novel organic molecules is crucial for their application in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. Research has shown that derivatives of 6,8-dibromo-quinazoline can exhibit interesting photophysical behaviors.

For example, the synthesis of 2,6,8-triaryl-4-(phenylethynyl)quinazolines, derived from 2-aryl-6,8-dibromo-4-chloroquinazolines, has been reported. researchgate.net The study of these compounds revealed that their absorption and emission properties are influenced by the nature of the substituents on the quinazoline core. This tunability of the photophysical properties through chemical modification is a key advantage of using the this compound scaffold.

The table below summarizes the photophysical properties of some 2,6,8-triaryl-4-(phenylethynyl)quinazoline derivatives, highlighting the effect of different substituents on their absorption and emission maxima.

| Compound | 2-Aryl Substituent | 6,8-Aryl Substituents | Absorption Max (nm) | Emission Max (nm) |

| 6a | Phenyl | Phenyl | 305, 368 | 448 |

| 6b | 4-Fluorophenyl | Phenyl | 305, 368 | 448 |

| 6c | 4-Chlorophenyl | Phenyl | 306, 369 | 448 |

| 6d | 4-Methoxyphenyl | Phenyl | 308, 372 | 448 |

This data demonstrates that even subtle changes to the substituents on the quinazoline ring can influence the photophysical properties of the resulting molecules. Further research in this area could lead to the development of novel fluorescent materials with tailored properties for a range of applications.

Application in Sensor Technologies

The inherent photophysical properties of the quinazoline nucleus, which can be modulated by substituent groups, make its derivatives attractive candidates for the development of chemical sensors. The introduction of bromo and chloro substituents on the quinazoline ring can influence the electronic and photophysical characteristics of the resulting molecules, potentially enhancing their sensing capabilities.

Quinazoline derivatives have been investigated as fluorescent probes for the detection of various analytes. For instance, some quinazolinone-based fluorescent probes have demonstrated high selectivity and sensitivity for metal ions like Fe³⁺. tandfonline.comtandfonline.com These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism upon binding with the target ion. The quinazoline moiety acts as a fluorophore, and its emission properties are quenched or enhanced in the presence of the analyte. tandfonline.com The electron-withdrawing nature of the bromine and chlorine atoms in this compound could potentially enhance the sensitivity and selectivity of such sensors by modulating the electron density of the quinazoline core.

Furthermore, quinazoline derivatives have been developed as fluorescent probes for biological targets, such as α1-adrenergic receptors. nih.gov These probes are designed by conjugating the quinazoline pharmacophore with a fluorophore, enabling the visualization and detection of these receptors. nih.gov The this compound core could serve as a rigid scaffold for designing such probes, where the dichloro positions offer reactive sites for linking to specific recognition units or fluorophores.

The development of electrochemical sensors is another promising area. Quinazoline-engineered Prussian blue analogues have been utilized to create ratiometric electrochemical sensors for herbicides like butralin. nih.gov The quinazoline ligand in these systems plays a crucial role in enhancing the electrochemical performance of the sensor. nih.gov The dibromo and dichloro substitutions on the quinazoline ring could further influence the electronic properties, potentially leading to sensors with improved detection limits and selectivity.

| Compound/Derivative Class | Sensor Type | Target Analyte | Key Findings |

| Quinazolinone derivatives | Fluorescent | Fe³⁺ ions | High selectivity and sensitivity through fluorescence quenching. tandfonline.com |

| nih.govmdpi.comresearchgate.nettriazolo[5,1-b]quinazoline derivative | Fluorescent | Fe³⁺ ions | Rapid response and high selectivity with a low detection limit. tandfonline.com |

| Quinazoline-based probes | Fluorescent | α1-Adrenergic Receptors | Nanomolar affinities for receptor subtypes. nih.gov |

| Quinazoline-engineered Prussian blue analogue | Electrochemical | Butralin (herbicide) | Enhanced current responses and precision. nih.gov |

| Quinazolinone-based probe | Fluorescent | Carbon Monoxide | "Turn-on" fluorescence response upon reaction with CO. nih.gov |

Considerations for Agrochemical Development

The diverse biological activities of quinazoline derivatives have spurred significant interest in their potential as agrochemicals, including herbicides, fungicides, and insecticides. The presence of halogens in a molecule can often enhance its biological activity, making this compound a promising starting point for the synthesis of novel agrochemicals.

Herbicidal Activity: Research has shown that quinazoline-2,4-dione derivatives can act as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism, making them effective herbicides. nih.gov Some of these derivatives have displayed broad-spectrum herbicidal activity with good crop selectivity. nih.gov Similarly, quinazolinone–phenoxypropionate hybrids have been developed as acetyl-CoA carboxylase (ACCase) inhibitors, another important target for herbicides. mdpi.commdpi.com These hybrids have shown excellent herbicidal activity against various grass weeds while being safe for broadleaf crops. mdpi.comacs.org The this compound scaffold could be utilized to create new generations of these herbicides, with the halogen substitutions potentially influencing their efficacy and selectivity.

Fungicidal and Antibacterial Activity: Quinazolinone derivatives have demonstrated significant potential as antifungal and antibacterial agents. mdpi.comnih.gov For example, certain quinazolinone derivatives containing a 1,2,4-triazole (B32235) Schiff-base unit have shown good fungicidal activity against various plant pathogens. researchgate.net A notable example is N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a derivative that exhibited excellent antifungal activity against Rhizoctonia solani, a major plant pathogen. nih.gov This highlights the potential of the 6,8-dichloro-quinazolinone core in developing effective fungicides. Furthermore, some quinazoline derivatives have shown promising antibacterial activity against phytopathogenic bacteria. mdpi.com

Insecticidal Activity: Quinazoline derivatives have also been explored as insecticides. Certain 4-substituted quinazolines are known to be potent inhibitors of NADH:ubiquinone oxidoreductase, a critical enzyme in the respiratory chain of insects. nih.gov This inhibition leads to insecticidal and acaricidal effects. The this compound structure provides a template for designing new insecticides with potentially enhanced potency and a different spectrum of activity.

| Agrochemical Class | Target | Example Derivative/Finding |

| Herbicides | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Quinazoline-2,4-dione derivatives show potent inhibition. nih.gov |

| Herbicides | Acetyl-CoA carboxylase (ACCase) | Quinazolinone–phenoxypropionate hybrids exhibit excellent activity. mdpi.commdpi.com |

| Fungicides | Various plant pathogenic fungi | N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide shows high efficacy against R. solani. nih.gov |

| Fungicides | Various plant pathogenic fungi | Quinazolinone derivatives with a 1,2,4-triazole Schiff-base unit display good fungicidal activity. researchgate.net |

| Insecticides | NADH:ubiquinone oxidoreductase | 4-substituted quinazolines act as potent inhibitors. nih.gov |

Prospects in Catalysis and Advanced Chemical Technologies

The quinazoline framework, with its nitrogen atoms and aromatic system, can participate in various chemical transformations, either as a ligand for metal catalysts or as an organocatalyst itself. The reactive chloro groups at the 2 and 4 positions of this compound make it a versatile building block for synthesizing more complex molecules and materials.

While direct catalytic applications of this compound are not yet widely reported, the broader class of quinazoline derivatives has been employed in catalysis. For instance, ruthenium catalytic systems have been used for the synthesis of quinazoline and quinazolinone derivatives through dehydrogenative and deaminative coupling reactions. acs.orgcolab.ws This indicates the compatibility of the quinazoline core with transition metal catalysis.

The development of Lewis acid-catalyzed protocols for quinazolinone synthesis further underscores the role of this scaffold in modern organic synthesis. rsc.org The nitrogen atoms in the quinazoline ring can act as Lewis bases, potentially modulating the activity of a catalyst. The electron-withdrawing halogens in this compound would influence its basicity and coordination properties, which could be harnessed in catalyst design.

In the realm of advanced chemical technologies, the luminescent properties of quinazolinone derivatives are being explored for applications in bioimaging and as luminescent materials. rsc.org The aggregation-induced emission (AIE) characteristics of some quinazolinone fluorophores are particularly interesting for developing solid-state sensors and imaging agents. nih.gov The heavy atom effect of the bromine atoms in this compound could potentially enhance intersystem crossing and lead to interesting photophysical properties, including phosphorescence, which could be exploited in areas like organic light-emitting diodes (OLEDs) or photodynamic therapy.

The reactive nature of the C-Cl bonds in this compound allows for its use as a scaffold in the synthesis of complex organic molecules and functional materials through various cross-coupling reactions. This versatility makes it a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery and materials science.

| Application Area | Potential Role of this compound and its Derivatives | Related Research Findings |

| Catalysis | As a ligand for transition metal catalysts or as an organocatalyst. | Quinazoline derivatives are synthesized using ruthenium catalysts. acs.orgcolab.ws |

| Lewis acid catalysis is used for quinazolinone synthesis. rsc.org | ||

| Advanced Materials | As a core structure for luminescent materials and in bioimaging. | Quinazolinone derivatives exhibit excellent fluorescence and AIE properties. nih.govrsc.org |

| Organic Synthesis | As a versatile building block for complex molecules. | The reactive chloro groups allow for various chemical modifications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。